molecular formula C18H17ClN2O3S B3399356 2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040637-58-8

2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3399356
CAS No.: 1040637-58-8
M. Wt: 376.9 g/mol
InChI Key: JSTSJMHIFURKMG-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide-based indole derivatives

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a high affinity to bind with multiple receptors . This broad-spectrum binding ability makes them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives generally prefer electrophilic rather than nucleophilic substitution . This suggests that the compound might interact with its targets through electrophilic substitution, leading to changes in the target’s function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

Preparation Methods

The synthesis of 2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole scaffold. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . The resulting indole intermediate is then subjected to further reactions to introduce the sulfonamide and cyclopropanecarbonyl groups.

Chemical Reactions Analysis

2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzenesulfonamide include other sulfonamide-based indole derivatives. These compounds share a common indole nucleus but differ in their substituents, which can significantly impact their biological activity and chemical properties. Examples of similar compounds include:

These compounds exhibit a range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties, making them valuable in medicinal chemistry .

Properties

IUPAC Name

2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-15-3-1-2-4-17(15)25(23,24)20-14-8-7-12-9-10-21(16(12)11-14)18(22)13-5-6-13/h1-4,7-8,11,13,20H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTSJMHIFURKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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